R59949

Beschreibung

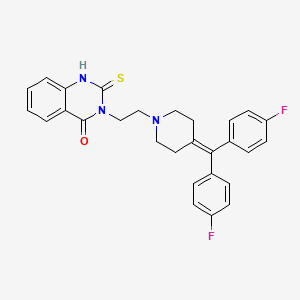

diacylglycerol kinase inhibito

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNBZFRECRPCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152707 | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120166-69-0 | |

| Record name | R 59949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacylglycerol Kinase Inhibitor II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cellular Target of R59949: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R59949 is a potent pharmacological agent that has garnered significant interest within the scientific community for its specific inhibitory action on a key family of lipid kinases. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the experimental validation of this compound's activity and its potential therapeutic applications.

The Primary Cellular Target: Diacylglycerol Kinase (DGK)

The principal cellular target of this compound is diacylglycerol kinase (DGK) .[1][2][3] this compound acts as a pan-DGK inhibitor, meaning it exhibits inhibitory activity against multiple isoforms of this enzyme.[1][3] Specifically, it has been shown to strongly inhibit type I DGK isoforms α and γ, while moderately attenuating the activity of type II DGK isoforms θ and κ.[1][3]

DGKs are a family of intracellular lipid kinases that catalyze the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). This enzymatic reaction plays a critical role in cellular signaling by regulating the intracellular levels of two important second messengers, DAG and PA. By inhibiting DGK, this compound effectively blocks the conversion of DAG to PA, leading to an accumulation of intracellular DAG.[1] This accumulation, in turn, can activate downstream signaling pathways, most notably those mediated by protein kinase C (PKC).[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against DGK has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. It is important to note that the reported IC50 values can vary depending on the specific DGK isoform, the experimental system (e.g., isolated enzyme vs. cell-based assay), and the assay conditions.

| Parameter | Value | Target/System | Reference |

| IC50 | 300 nM | Pan-DGK | [3] |

| IC50 | 18 µM | DGKα | [4] |

| IC50 | 25 µM | DGKα | [4] |

| Half-maximal concentration | 8.6 μM | Attenuation of CCL2-evoked Ca2+ signaling | [1] |

Core Signaling Pathways Modulated by this compound

The inhibition of DGK by this compound triggers a cascade of downstream cellular events. The primary mechanism involves the accumulation of DAG, a key activator of several signaling proteins, including protein kinase C (PKC).

DGK-PKC Signaling Pathway

Inhibition of Inducible Nitric Oxide Production

This compound has been demonstrated to inhibit the production of inducible nitric oxide (NO) in vascular smooth muscle cells.[2] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) but rather a decrease in the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[2]

Modulation of the HIF-1α Pathway

This compound has also been shown to activate HIF-prolyl hydroxylases, leading to the degradation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α).[5] This occurs even under hypoxic conditions and is dependent on the presence of the von Hippel-Lindau (VHL) protein, which targets HIF-α for proteasomal degradation.[5]

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on DGK activity.

1. Materials:

-

Purified DGK enzyme (specific isoform of interest)

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

[γ-32P]ATP or [γ-33P]ATP (radiolabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Solubilizing buffer for DAG (e.g., containing octyl-β-D-glucoside and cardiolipin)

-

This compound stock solution (in DMSO)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid)

-

Phosphorimager or scintillation counter

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified DGK enzyme, and the DAG substrate solubilized in the appropriate buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the product (radiolabeled phosphatidic acid) from the unreacted substrate and ATP.

-

Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by scraping the spots and quantifying the radioactivity using a scintillation counter.

-

Calculate the percentage of DGK inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Nitric Oxide Production in Cultured Cells

This protocol details the investigation of this compound's effect on cytokine-induced nitric oxide production in rat aortic smooth muscle cells (RASMCs).[3]

1. Cell Culture and Treatment:

-

Culture RASMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.[3]

-

Seed the cells in 24-well plates and grow to confluence.[3]

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.[3]

-

Stimulate the cells with interleukin-1β (IL-1β; e.g., 10 ng/mL) for 24 hours to induce iNOS expression and NO production.[3]

2. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour stimulation period, collect the cell culture supernatant.

-

To measure the total nitrate (B79036) and nitrite (B80452) (stable end-products of NO), incubate the supernatant with nitrate reductase to convert nitrate to nitrite.[3]

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.[3]

-

Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[3]

-

Measure the absorbance of the samples at 540 nm using a microplate reader.[3]

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of diacylglycerol kinases in cellular signaling. Its ability to potently inhibit DGK activity and consequently modulate the levels of DAG and PA provides a powerful means to investigate the downstream consequences of these lipid second messengers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricate functions of DGK in health and disease. As our understanding of DGK-mediated signaling continues to expand, the utility of specific inhibitors like this compound in both basic research and as potential leads for therapeutic development will undoubtedly grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

R59949: A Technical Guide to a Diacylglycerol Kinase Inhibitor for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), a critical enzyme family in cellular signaling. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively elevates intracellular levels of DAG, a key second messenger. This accumulation of DAG leads to the activation of various downstream signaling pathways, most notably those mediated by protein kinase C (PKC). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction to Diacylglycerol Kinase and the Role of this compound

Diacylglycerol kinases are a family of enzymes that play a crucial role in lipid signaling pathways.[1] They catalyze the phosphorylation of DAG to PA, thereby acting as a molecular switch that terminates DAG-mediated signals and initiates PA-mediated signals. DAG is a pivotal second messenger that activates a range of effector proteins, including protein kinase C (PKC) isoforms, which are involved in diverse cellular processes such as cell proliferation, differentiation, and apoptosis.[2]

This compound is a synthetic organic compound that acts as a pan-DGK inhibitor.[1] Its primary mechanism of action is the competitive inhibition of DGK enzymes, leading to an accumulation of intracellular DAG. This, in turn, potentiates and prolongs the signaling cascades downstream of DAG, particularly the PKC pathway.[3] The ability of this compound to modulate these fundamental signaling pathways makes it a valuable tool for studying the roles of DGK and DAG/PKC signaling in health and disease.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound varies among the different isoforms of diacylglycerol kinase. The available data on its half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that reported IC50 values can vary between studies due to different experimental conditions.

| Target | IC50 Value | Notes |

| Pan-Diacylglycerol Kinase (DGK) | 300 nM[3][4][5] | This is a generally cited value for the overall inhibitory activity. |

| Diacylglycerol Kinase α (DGKα) | 18 µM[3][6] | This compound shows strong inhibition of this Type I DGK isoform. |

| Diacylglycerol Kinase γ (DGKγ) | Similar to DGKα[6] | This compound strongly inhibits this Type I DGK isoform. Specific IC50 value not consistently reported. |

| Diacylglycerol Kinase δ (DGKδ) | Moderately inhibited[6] | This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available. |

| Diacylglycerol Kinase θ (DGKθ) | Moderately inhibited[3][4][5] | This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available. |

| Diacylglycerol Kinase κ (DGKκ) | Moderately inhibited[3][4][5][6] | This compound shows moderate activity against this Type II DGK isoform. Specific IC50 value not available. |

| CCL2-evoked Ca2+ Signaling Attenuation | 8.6 µM[3] | Half-maximal concentration for the attenuation of CCL2-evoked calcium signaling in THP-1 monocytes. |

Signaling Pathways Modulated by this compound

The primary effect of this compound is the potentiation of signaling pathways downstream of diacylglycerol accumulation.

The Phosphoinositide Signaling Pathway and DGK Inhibition

The canonical phosphoinositide signaling pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[7] While IP3 stimulates the release of intracellular calcium, DAG activates PKC. DGK terminates the DAG signal by converting it to PA. This compound blocks this termination step.

Attenuation of CCL2-Evoked Calcium Signaling in Monocytes

In human monocytes, the chemokine CCL2 binds to its receptor CCR2, triggering a signaling cascade that leads to an increase in intracellular calcium. This compound has been shown to attenuate this calcium signal. This is likely due to the complex feedback mechanisms involving PKC, which can be activated by the DAG accumulation induced by this compound. Activated PKC can phosphorylate and modulate the activity of components in the calcium signaling pathway, leading to a dampening of the overall response.

Inhibition of Inducible Nitric Oxide Production in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), inflammatory stimuli can induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). This compound has been observed to inhibit this process by decreasing the uptake of L-arginine, the substrate for iNOS.[7][8][9] This effect is also linked to the activation of PKC, which can modulate the activity of amino acid transporters responsible for L-arginine uptake.[1][7]

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound in key experiments. Researchers should optimize these protocols for their specific experimental systems.

Non-Radioactive Diacylglycerol Kinase Activity Assay

This assay measures the activity of DGK by quantifying the amount of ADP produced in the kinase reaction.[6][10][11][12]

Materials:

-

Purified DGK enzyme or cell lysate containing DGK

-

Diacylglycerol (substrate)

-

ATP

-

This compound (or other inhibitors)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Prepare the DGK enzyme dilution in kinase assay buffer.

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.

-

Add 5 µL of the this compound dilution or vehicle control to the wells of a 96-well plate.

-

Add 10 µL of the DGK enzyme to each well.

-

Initiate the reaction by adding 10 µL of a mixture of DAG and ATP in kinase assay buffer.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

-

Read the luminescence on a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium levels.[2][5][8][13]

Materials:

-

Cells of interest (e.g., THP-1 monocytes)

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

CCL2 (or other stimuli)

-

This compound

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.

-

Prepare a loading solution of Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM) in HBS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Pre-incubate the cells with this compound (e.g., 8.6 µM) or vehicle control for a specified time.

-

Place the plate in the fluorescence reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add CCL2 (or other stimulus) and record the changes in fluorescence over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~516 nm with excitation at ~494 nm.

-

Analyze the data to determine the effect of this compound on the calcium response.

Griess Assay for Nitric Oxide Measurement

This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of nitric oxide, in cell culture supernatants.[4][14][15][16]

Materials:

-

Vascular smooth muscle cells (or other cell types)

-

Cell culture medium

-

Inflammatory stimuli (e.g., IL-1β)

-

This compound

-

Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time.[9]

-

Stimulate the cells with the inflammatory stimulus (e.g., IL-1β) and incubate for 24-48 hours.

-

Prepare a standard curve of sodium nitrite in cell culture medium.

-

Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add an equal volume of Griess Reagent to each well containing the supernatant and standards.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve and determine the effect of this compound on NO production.

References

- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Imaging in mDA neurons [protocols.io]

- 3. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase C activation inhibits cytokine-induced nitric oxide synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Supplementary Material for: Evaluations of the Selectivities of the Diacylglycerol Kinase Inhibitors R59022 and this compound Among Diacylglycerol Kinase Isozymes Using a New Non-Radioactive Assay Method - Karger Publishers - Figshare [karger.figshare.com]

- 12. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]

- 13. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitric Oxide Griess Assay [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

R59949 and the Protein Kinase C Activation Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of R59949, a potent diacylglycerol kinase (DGK) inhibitor, and its intricate relationship with the protein kinase C (PKC) activation pathway. By inhibiting DGK, this compound elevates intracellular levels of diacylglycerol (DAG), a critical second messenger, leading to the activation of PKC isoforms. This guide delves into the mechanism of action of this compound, presents its quantitative effects on various DGK isoforms, outlines detailed experimental protocols for studying its activity, and provides visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in signal transduction research and drug development.

Introduction to this compound and the PKC Pathway

Protein kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration.[1] The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2] Diacylglycerol kinase (DGK) acts as a key negative regulator of this pathway by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating PKC signaling.[3]

This compound is a well-characterized pan-DGK inhibitor that effectively increases the intracellular concentration of DAG, leading to the potentiation of PKC-mediated signaling.[4][5] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the DAG-PKC signaling axis. This guide will explore the specifics of this compound's mechanism and its utility in experimental systems.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against various DGK isoforms. The following table summarizes key quantitative data from multiple studies, providing a comparative overview of its activity.

| Target Enzyme/Process | Parameter | Value | Cell Line/System | Reference |

| Pan-Diacylglycerol Kinase (DGK) | IC50 | 300 nM | - | [4] |

| Diacylglycerol Kinase α (DGKα) | IC50 | 300 nM | Isolated platelet plasma membranes | [6] |

| Diacylglycerol Kinase α (DGKα) | IC50 | 18 µM | In vitro assay | [7] |

| Diacylglycerol Kinase γ (DGKγ) | Inhibition | Strong | In vitro assay | [4][5] |

| Diacylglycerol Kinase θ (DGKθ) | Inhibition | Moderate | In vitro assay | [4][5] |

| Diacylglycerol Kinase κ (DGKκ) | Inhibition | Moderate | In vitro assay | [4][5] |

| CCL2-evoked Ca2+ signaling | Half-maximal concentration | 8.6 μM | THP-1 monocytes | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on DGK inhibition and subsequent PKC activation.

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol outlines a non-radioactive, coupled-enzyme assay to measure the inhibitory effect of this compound on DGK activity.

Materials:

-

Purified recombinant DGK isoforms

-

This compound (dissolved in DMSO)

-

Diacylglycerol (DAG) substrate

-

ATP

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Glycerol-3-phosphate oxidase

-

Fluorometric probe (e.g., Amplex Red)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%. Prepare a master mix containing DAG substrate and ATP in kinase buffer.

-

Enzyme and Inhibitor Pre-incubation: To the wells of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO). Add 20 µL of the purified DGK enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Add 20 µL of the DAG/ATP master mix to each well to start the reaction. Incubate the plate at 37°C for 30-60 minutes.

-

Coupled Enzyme Reaction: Add 40 µL of a solution containing lipase and glycerol-3-phosphate oxidase to each well. This will convert the phosphatidic acid product to a detectable signal.

-

Signal Detection: Add 50 µL of the fluorometric probe to each well. Incubate at room temperature for 10-15 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 585-595 nm).

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of PKC in cultured cells treated with this compound.

Materials:

-

Cultured cells (e.g., rat aortic smooth muscle cells - RASMCs)[8]

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)[8]

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKC activity assay kit (e.g., ELISA-based or radioactive)

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).[8] Include a positive control group treated with a known PKC activator like PMA.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading in the subsequent steps.

-

PKC Activity Measurement: Measure the PKC activity in the cell lysates using a commercial PKC activity assay kit. These kits typically involve the phosphorylation of a specific PKC substrate, which can be detected colorimetrically, fluorometrically, or through radioactivity. Follow the manufacturer's instructions for the chosen kit.

-

Data Analysis: Normalize the PKC activity to the protein concentration for each sample. Calculate the fold change in PKC activity in this compound-treated cells compared to the vehicle-treated control.

Visualizing the Core Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound-mediated activation of the Protein Kinase C signaling pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (this compound) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

The Biological Effects of R59949 on Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK), an enzyme pivotal in cellular signaling. By blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound effectively modulates the balance between these two critical second messengers. This action reverberates through a multitude of signal transduction pathways, influencing processes ranging from nitric oxide production and calcium signaling to gene expression and neovascularization. This technical guide provides an in-depth analysis of the biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it impacts.

Core Mechanism of Action

This compound functions as a pan-diacylglycerol kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 300 nM.[1][2][3] Its primary mechanism is the inhibition of DGK, which leads to an accumulation of DAG. This accumulation, in turn, enhances the activity of protein kinase C (PKC), a key downstream effector of DAG.[2][3]

This compound exhibits a degree of selectivity for different DGK isoforms. It strongly inhibits the activity of type I DGK α and γ, while moderately attenuating the activity of type II DGK θ and κ.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound from various experimental systems.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Enzyme/System | Source |

| IC50 | 300 nM (0.3 µM) | Pan-Diacylglycerol Kinase (DGK) | [1][2][3] |

| IC50 | 18 µM | DGKα | [4] |

| Half-maximal concentration | 8.6 μM | CCL2-evoked Ca²+ signaling in THP-1 monocytes | [2][3] |

Table 2: Experimental Concentrations and Cellular Effects

| Concentration | Cell Type | Effect | Source |

| 1 µM | MIN6 pancreatic β-cells | Enhanced glucose-induced [Ca²⁺]i oscillation (PKC-dependent) | [5] |

| 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibited IL-1β-induced nitric oxide production | [1][6] |

| 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | Markedly inhibited IL-1β-induced L-arginine uptake | [6] |

| 10 µM | MIN6 pancreatic β-cells | Suppressed glucose-induced [Ca²⁺]i oscillation and voltage-dependent Ca²⁺ channel activity (PKC-independent) | [5] |

Impact on Key Signaling Pathways

Diacylglycerol (DAG) / Protein Kinase C (PKC) Pathway

By inhibiting DGK, this compound directly elevates intracellular levels of DAG. This leads to the activation of PKC, which in turn phosphorylates a wide array of substrate proteins, triggering diverse cellular responses. In thrombin-stimulated platelets, DGK-α inhibition by this compound increases DAG-dependent PKC activity, leading to enhanced serotonin (B10506) secretion and aggregation.[7]

Nitric Oxide (NO) Signaling Pathway

In vascular smooth muscle cells, this compound has been shown to inhibit inducible nitric oxide (NO) production.[1][2][6] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity.[6] Instead, this compound decreases the transplasmalemmal uptake of L-arginine, the substrate for iNOS, thereby limiting NO synthesis.[1][6] This suggests an indirect regulatory role of DGK in amino acid transport.[6]

Hypoxia-Inducible Factor (HIF) Signaling Pathway

This compound has been identified as an activator of HIF prolyl hydroxylases.[8] Under hypoxic conditions, the accumulation of HIF-1α is a critical step in the cellular response to low oxygen. This compound impairs this accumulation without affecting HIF-1α mRNA levels.[8] It achieves this by enhancing the activity of prolyl hydroxylases, which leads to the hydroxylation of HIF-1α and its subsequent degradation via the von Hippel-Lindau (VHL) protein.[8] In vivo, this compound has been shown to upregulate the expression of PHD-2 and downregulate HIF-1α and vascular endothelial growth factor (VEGF) in the retina of oxygen-induced retinopathy mice.[1]

Detailed Experimental Protocols

Inhibition of IL-1β-Induced Nitric Oxide Production in Rat Aortic Smooth Muscle Cells (RASMCs)

Objective: To determine the effect of this compound on interleukin-1β (IL-1β)-induced nitric oxide (NO) production in RASMCs.

Materials:

-

Rat Aortic Smooth Muscle Cells (RASMCs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (10 µM)

-

Recombinant human IL-1β (10 ng/ml)

-

Cycloheximide (B1669411) (1 µM, as a control)

-

Griess Reagent (1% sulphanilamide/0.1% N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) in 5% phosphoric acid)

-

Nitrate (B79036) reductase and cofactors

-

24-well plates

-

Photometer

Procedure:

-

Cell Culture: RASMCs are prepared from adult male Wistar rats and cultured in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.[1] Cells are grown to confluence in 24-well plates.[1]

-

Pre-treatment: Cells are pre-treated with 10 µM this compound or 1 µM cycloheximide for 30 minutes before stimulation.[1]

-

Stimulation: Cells are stimulated with 10 ng/ml IL-1β or a vehicle control for 24 hours.[1]

-

Nitrite (B80452) Measurement: a. Aliquots of the culture medium are collected. b. To measure total nitrate and nitrite (NOx), samples are incubated with nitrate reductase at room temperature for 2 hours to convert nitrate to nitrite.[1] c. Griess reagent is added to the samples and incubated at room temperature for 10 minutes.[1] d. The absorbance is measured at 540 nm using a photometer.[1] e. A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.

L-Arginine Uptake Assay in RASMCs

Objective: To evaluate the effect of this compound on IL-1β-induced L-arginine uptake in RASMCs.

Materials:

-

RASMCs cultured as described above

-

This compound (10 µM)

-

IL-1β (10 ng/ml)

-

[³H]-L-arginine

-

Scintillation counter and fluid

Procedure:

-

Cell Treatment: RASMCs are treated with this compound and/or IL-1β as described in the NO production protocol.

-

Uptake Assay: a. After the treatment period, the culture medium is removed, and cells are washed with a buffer. b. Cells are incubated with a buffer containing [³H]-L-arginine for a defined period. c. The uptake is stopped by rapidly washing the cells with ice-cold buffer. d. Cells are lysed, and the radioactivity is measured using a scintillation counter. e. The results are normalized to the protein content of each well.

Measurement of Intracellular Calcium ([Ca²⁺]i) in MIN6 Cells

Objective: To assess the impact of this compound on glucose-induced intracellular calcium oscillations in the MIN6 pancreatic β-cell line.

Materials:

-

MIN6 cells

-

Fura-2 AM (or other suitable Ca²⁺ indicator)

-

Glucose (22.2 mM)

-

This compound (1 µM and 10 µM)

-

Fluorescence imaging system

Procedure:

-

Cell Loading: MIN6 cells are loaded with a Ca²⁺ indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Cells are perfused with a low glucose buffer, and baseline [Ca²⁺]i is recorded using a fluorescence imaging system.

-

Stimulation and Treatment: a. The perfusion buffer is switched to one containing a high concentration of glucose (e.g., 22.2 mM) to induce [Ca²⁺]i oscillations.[5] b. Once stable oscillations are observed, this compound (at 1 µM or 10 µM) is added to the perfusion buffer. c. [Ca²⁺]i is continuously monitored.

-

Data Analysis: The changes in the amplitude and frequency of the [Ca²⁺]i oscillations before and after the addition of this compound are analyzed. The average [Ca²⁺]i elevation from baseline is calculated.[5]

Conclusion

This compound is a multifaceted pharmacological tool for investigating the roles of DGK and the DAG/PA signaling balance. Its ability to influence a diverse range of cellular processes, from ion channel activity and neurotransmitter release to gene expression and immune responses, underscores the central role of DGK in signal transduction. The detailed information provided in this guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the biological effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

R59949: An In-depth Technical Guide to its In Vitro Potency and IC50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and IC50 of R59949, a potent diacylglycerol kinase (DGK) inhibitor. The information is compiled to assist researchers and drug development professionals in understanding the biochemical and cellular activities of this compound. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Quantitative Data

The in vitro potency of this compound has been characterized across various enzymatic and cell-based assays. The following tables summarize the key IC50 values.

Table 1: Enzymatic Inhibition of Diacylglycerol Kinase (DGK) Isoforms

| Target | IC50 | Description |

| pan-Diacylglycerol Kinase (DGK) | 300 nM | General inhibitory concentration against diacylglycerol kinase.[1][2] |

| DGKα (Type I) | Strongly Inhibited | This compound demonstrates strong inhibitory activity against the Type I DGKα isoform.[1][2] |

| DGKγ (Type I) | Strongly Inhibited | Similar to DGKα, this compound strongly inhibits the Type I DGKγ isoform.[1][2] |

| DGKδ (Type II) | Moderately Attenuated | The activity of the Type II DGKδ isoform is moderately reduced by this compound. |

| DGKθ (Type II) | Moderately Attenuated | This compound moderately attenuates the activity of the Type II DGKθ isoform.[1][2] |

| DGKκ (Type II) | Moderately Attenuated | The inhibitory effect on the Type II DGKκ isoform is moderate.[1][2] |

Table 2: Cell-Based Assay IC50 Values

| Assay | Cell Line | IC50 | Description |

| OST-tagged DGKα Inhibition | MDCK | 10.6 µM | Inhibition of overexpressed DGKα in Madin-Darby Canine Kidney (MDCK) cell homogenates.[1] |

| CCL2-Evoked Ca²⁺ Signaling Attenuation | THP-1 | 8.6 µM | Half-maximal concentration for attenuating Chemokine (C-C motif) ligand 2 (CCL2)-evoked calcium signaling in human monocytic THP-1 cells.[1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC signaling.

Experimental Workflow: In Vitro DGK Inhibition Assay (ADP-Glo™)

Caption: Workflow for determining DGK inhibition using the ADP-Glo™ assay.

Experimental Workflow: CCL2-Evoked Calcium Signaling Assay

Caption: Workflow for measuring the effect of this compound on CCL2-induced calcium flux.

Experimental Protocols

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay (Non-Radioactive)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay.

a. Materials:

-

Purified DGK isoforms

-

Diacylglycerol (DAG) substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

b. Method:

-

Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare solutions of DGK enzyme, DAG substrate, and ATP at the desired concentrations.

-

Kinase Reaction: In a 384-well plate, add the DGK enzyme, DAG substrate, and this compound (or vehicle control). Initiate the kinase reaction by adding ATP. The typical reaction volume is 5 µL.

-

Incubation: Incubate the reaction plate at room temperature for 1 hour.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the DGK activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

CCL2-Evoked Calcium Signaling Assay

This protocol describes the measurement of intracellular calcium mobilization in THP-1 cells.

a. Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM)

-

Pluronic F-127

-

This compound

-

Recombinant human CCL2

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader with automated injection capabilities

b. Method:

-

Cell Preparation: Culture THP-1 cells to the desired density. On the day of the assay, seed the cells into a 96-well plate and allow them to attach.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS. Remove the culture medium from the cells and add the loading buffer.

-

Incubation: Incubate the cells at 37°C for 1 hour in the dark to allow for dye loading.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.

-

Compound Incubation: Add serial dilutions of this compound to the wells and incubate at room temperature for 15-30 minutes.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.

-

Stimulation: Using the plate reader's injector, add a solution of CCL2 to each well to stimulate the cells.

-

Kinetic Reading: Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the calcium flux.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. Determine the percent inhibition of the CCL2-induced calcium response by this compound and calculate the IC50 value.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This protocol is for measuring nitric oxide (NO) production in cultured rat aortic smooth muscle cells (RASMCs) by quantifying nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

a. Materials:

-

Rat Aortic Smooth Muscle Cells (RASMCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Interleukin-1β (IL-1β) to induce iNOS expression

-

This compound

-

Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well assay plates

-

Microplate reader capable of measuring absorbance at 540 nm

b. Method:

-

Cell Culture and Treatment: Culture RASMCs in 24-well plates until confluent. Pre-treat the cells with this compound (e.g., 10 µM) for 30 minutes.

-

iNOS Induction: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce the expression of iNOS.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the cell culture medium, with concentrations ranging from 0 to 100 µM.

-

Griess Reaction: In a 96-well plate, add 50 µL of the collected cell supernatant or the nitrite standards to each well.

-

Reagent Addition: Add 50 µL of Griess Reagent to each well.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A color change will occur in the presence of nitrite.

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite in each sample. Compare the nitrite production in this compound-treated cells to that in untreated, IL-1β-stimulated cells to determine the inhibitory effect.

References

The Diacylglycerol Kinase Inhibitor R59949: A Technical Guide to its Effects on Second Messenger Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent and widely utilized pharmacological tool in the study of second messenger signaling. As a well-characterized inhibitor of diacylglycerol kinase (DGK), this compound offers a powerful means to investigate the myriad cellular processes regulated by the balance between the second messengers diacylglycerol (DAG) and phosphatidic acid (PA). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its use. Quantitative data from various studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular impact.

Introduction

Second messenger signaling pathways are fundamental to cellular communication, translating extracellular stimuli into intracellular responses. Among the critical players in these pathways are the lipid second messengers diacylglycerol (DAG) and phosphatidic acid (PA). Diacylglycerol kinase (DGK) is the enzyme responsible for the phosphorylation of DAG to PA, thereby acting as a crucial regulator of the cellular levels of these two signaling molecules.

This compound is a synthetic compound that acts as a potent inhibitor of DGK. By blocking the conversion of DAG to PA, this compound effectively elevates intracellular DAG levels, leading to the sustained activation of DAG-effector proteins, most notably Protein Kinase C (PKC). This guide will explore the downstream consequences of DGK inhibition by this compound on second messenger signaling cascades.

Mechanism of Action of this compound

This compound is a pan-inhibitor of diacylglycerol kinases, with a reported IC50 of approximately 300 nM. It exhibits a strong inhibitory effect on type I DGK isoforms α and γ, and a moderate inhibitory effect on type II DGK isoforms θ and κ. The primary mechanism of this compound is the direct inhibition of the catalytic activity of DGK, which prevents the phosphorylation of DAG to PA. This leads to an accumulation of DAG at cellular membranes, thereby prolonging and amplifying signaling events mediated by this second messenger.

Effects on Second Messenger Signaling Pathways

The inhibition of DGK by this compound initiates a cascade of effects on multiple second messenger signaling pathways:

Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling

The most direct and well-documented effect of this compound is the potentiation of DAG-mediated signaling. The accumulation of DAG leads to the enhanced activation of Protein Kinase C (PKC) isoforms, which are key regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

Calcium (Ca2+) Signaling

The interplay between this compound and intracellular calcium signaling is complex. In some cellular contexts, this compound has been shown to attenuate CCL2-evoked Ca2+ signaling in THP-1 monocytes with a half-maximal concentration of 8.6 μM. This suggests that the inhibition of DGK can modulate calcium influx and release from intracellular stores, likely through indirect mechanisms involving PKC or other downstream effectors.

Inositol (B14025) Phosphate (B84403) Signaling

The production of DAG is intricately linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), a process that also generates inositol 1,4,5-trisphosphate (IP3). IP3 is a critical second messenger that triggers the release of calcium from the endoplasmic reticulum. While this compound does not directly target PLC or inositol phosphate metabolism, by sustaining high levels of DAG, it can indirectly influence the dynamics of the phosphoinositide signaling pathway. Further research is needed to fully elucidate the direct impact of this compound on the levels of various inositol phosphate species.

Quantitative Data on this compound Effects

The following table summarizes key quantitative data regarding the inhibitory and modulatory effects of this compound from various studies.

| Parameter | Value | Cell/System | Reference |

| IC50 (DGK) | 300 nM | Pan-DGK | |

| IC50 (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | |

| Concentration for NO production inhibition | 10 µM | Rat Aortic Smooth Muscle Cells |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on second messenger signaling.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol is adapted from a non-radioactive, fluorometric assay for measuring DGK activity.

Materials:

-

This compound (solubilized in DMSO)

-

DAG Kinase Activity Assay Kit (e.g., from Cell Biolabs, Inc. or similar)

-

Recombinant DGK or cell lysates containing DGK

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a dilution series of this compound in assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add the following in order:

-

20 µL of DAG Substrate

-

10 µL of Kinase Buffer

-

10 µL of this compound dilution or vehicle (DMSO)

-

10 µL of recombinant DGK or cell lysate

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection:

-

Transfer 20 µL of the reaction mixture to a new 96-well black plate.

-

Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes.

-

Add 50 µL of Detection Enzyme Mixture to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement: Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

-

Data Analysis: Calculate the percentage of DGK inhibition by this compound compared to the vehicle control.

Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based method for measuring PKC activity.

Materials:

-

This compound (solubilized in DMSO)

-

PKC Kinase Activity Assay Kit (e.g., from Abcam or similar)

-

Cell lysates from cells treated with this compound or vehicle

-

96-well plate pre-coated with a PKC substrate peptide

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for the appropriate time.

-

Lysate Preparation: Prepare cell lysates according to the assay kit manufacturer's protocol.

-

Assay Procedure:

-

Add 50 µL of Kinase Assay Dilution Buffer to each well of the substrate-coated plate and incubate for 10 minutes at room temperature.

-

Aspirate the buffer and add your cell lysates to the wells.

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate for 60-90 minutes at 30°C.

-

Wash the wells three times with 1X Wash Buffer.

-

Add the phosphospecific primary antibody and incubate for 60 minutes at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.

-

Wash the wells and add TMB Substrate.

-

Stop the reaction with Stop Solution.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Determine the net PKC activity and compare the activity in this compound-treated samples to vehicle-treated controls.

Intracellular Calcium Measurement

This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

-

This compound (solubilized in DMSO)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

-

Cell Seeding: Seed cells on glass coverslips or in a 96-well black, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

This compound Treatment and Stimulation:

-

Pre-incubate the cells with this compound or vehicle for the desired time.

-

Place the cells on the microscope stage or in the plate reader.

-

-

Measurement:

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Record a baseline fluorescence ratio before adding a stimulus (e.g., an agonist that mobilizes calcium).

-

Add the stimulus and continue recording the fluorescence ratio.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). This ratio is proportional to the intracellular calcium concentration. Normalize the data to the baseline to observe the change in calcium levels upon stimulation in the presence and absence of this compound.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits DGK, leading to DAG accumulation and enhanced PKC signaling.

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effects on second messenger signaling.

Conclusion

This compound is an invaluable tool for dissecting the complex roles of diacylglycerol kinase in cellular signaling. By potently and selectively inhibiting DGK, it allows for the controlled manipulation of DAG and PA levels, providing critical insights into the downstream consequences for PKC activation, calcium homeostasis, and the broader network of second messenger pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the intricate world of cellular communication. As our understanding of the nuances of second messenger signaling continues to evolve, the precise application of pharmacological inhibitors like this compound will remain a cornerstone of discovery in cell biology and drug development.

Methodological & Application

Application Notes and Protocols for R59949 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK).[1][2][3] As a pan-DGK inhibitor, it has an IC50 of 300 nM.[1][3][4] this compound exhibits strong inhibitory effects on type I DGK α and γ, with moderate inhibition of type II DGK θ and κ.[1][3][4] Its primary mechanism of action involves the inhibition of the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of intracellular DAG, a critical second messenger that activates Protein Kinase C (PKC) and other signaling proteins. These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.

Data Presentation

| Parameter | Value | Cell Type | Source |

| IC50 | 300 nM | Isolated platelet plasma membranes | [5] |

| Half-maximal concentration (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | [1][4] |

| Effective Concentration (Inhibition of NO production) | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [2][6] |

| Effective Concentration (3D Cancer Cell Growth Assay) | 15-30 µM | SW480 and MDA-MB-468 cells | [6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits DGK, increasing DAG levels and activating PKC.

Experimental Workflow for 3D Cancer Cell Growth Assay

Caption: Workflow for assessing this compound's effect on 3D cancer cell growth.

Experimental Protocols

Inhibition of Inducible Nitric Oxide (NO) Production in Vascular Smooth Muscle Cells

This protocol details the measurement of nitric oxide production in rat aortic smooth muscle cells (RASMCs) following treatment with this compound.

Materials:

-

Rat Aortic Smooth Muscle Cells (RASMCs)

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

Interleukin-1β (IL-1β)

-

Griess Reagent

-

24-well plates

Protocol:

-

Culture RASMCs in DMEM supplemented with 10% FBS in a 37°C, 5% CO2 incubator.

-

Seed the cells in 24-well plates and grow to confluence.

-

Pretreat the confluent cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.[2]

-

Stimulate the cells with 10 ng/ml IL-1β or vehicle for 24 hours to induce NO production.[6]

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.[2]

-

Determine the absorbance at 540 nm using a microplate reader.

-

A standard curve with known concentrations of sodium nitrite should be used to calculate the nitrite concentration in the samples.

Assessment of Apoptosis in Myeloid Leukemia Cells

This protocol provides a general method for assessing apoptosis in myeloid leukemia cell lines (e.g., MV4-11, KG-1, U937) using Annexin V and Propidium Iodide (PI) staining, which can be adapted for use with this compound.

Materials:

-

Myeloid leukemia cell line (e.g., MV4-11)

-

RPMI-1640 with 10% FBS

-

This compound (stock solution in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and incubate overnight.

-

Treat the cells with various concentrations of this compound (a dose-response experiment is recommended, e.g., 1-50 µM) or vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour of staining. This will allow for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3D Cancer Cell Growth Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cells grown in a 3D culture model.[6]

Materials:

-

SW480 or MDA-MB-468 cancer cell lines

-

Matrigel

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DAPI (4',6-diamidino-2-phenylindole)

-

EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit

-

Microscopy imaging system

Protocol:

-

Coat the wells of a multi-well plate with Matrigel according to the manufacturer's instructions to create a 3D culture environment.

-

Seed SW480 or MDA-MB-468 cells on top of the Matrigel layer.

-

Culture the cells for 4 days to allow for the formation of 3D structures (spheroids).[6]

-

After 4 days, treat the cells with this compound at final concentrations of 15 µM and 30 µM, or with a vehicle control (DMSO).[6]

-

Incubate the cells for an additional 48 hours.[6]

-

To assess proliferation, add EdU to the culture medium for the final few hours of incubation, following the kit manufacturer's protocol.

-

Fix and permeabilize the cells.

-

Stain the cells with the EdU detection reagent and counterstain the nuclei with DAPI.

-

Image the spheroids using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells within the DAPI-stained population to determine the proliferative index.

Suggested Protocol for HIF Prolyl Hydroxylase (PHD) Activity Assay

This compound has been shown to activate HIF prolyl hydroxylases.[7] This suggested protocol outlines a general method to assess PHD activity in cell lysates.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

This compound (stock solution in DMSO)

-

Cell lysis buffer

-

PHD activity assay kit (colorimetric or fluorometric)

-

Protein quantification assay (e.g., BCA)

Protocol:

-

Culture cells to a suitable confluency in appropriate multi-well plates.

-

Treat the cells with this compound at desired concentrations and for various time points. Include a vehicle control.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Perform the PHD activity assay on the cell lysates using a commercial kit, following the manufacturer's instructions. These kits typically measure the hydroxylation of a HIF-1α peptide substrate.

-

Measure the output (absorbance or fluorescence) using a plate reader.

-

Normalize the PHD activity to the total protein concentration of each sample.

Suggested Protocol for CCL2-Evoked Calcium Signaling Assay

This compound attenuates CCL2-evoked calcium signaling in THP-1 monocytes.[1][4] This is a suggested protocol for measuring intracellular calcium flux.

Materials:

-

THP-1 monocytic cell line

-

RPMI-1640 with 10% FBS

-

This compound (stock solution in DMSO)

-

Recombinant human CCL2

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fluorometric imaging plate reader or fluorescence microscope

Protocol:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS, often with the addition of Pluronic F-127 to aid in dye solubilization, according to the dye manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound (a dose-response around the 8.6 µM half-maximal concentration is recommended) or vehicle control for a short period (e.g., 15-30 minutes).[1][4]

-

Establish a baseline fluorescence reading using a fluorometric plate reader or microscope.

-

Stimulate the cells by adding a known concentration of CCL2.

-

Immediately begin recording the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Analyze the data by measuring the peak fluorescence intensity or the area under the curve to quantify the calcium response. Compare the response in this compound-treated cells to the vehicle-treated control.

References

- 1. This compound, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of HIF-prolyl hydroxylases by this compound, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3D Growth of Cancer Cells Elicits Sensitivity to Kinase Inhibitors but Not Lipid Metabolism Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for R59949 in Diacylglycerol Kinase (DGK) Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing R59949, a potent diacylglycerol kinase (DGK) inhibitor, for studying lipid signaling pathways and as a potential therapeutic agent. The following sections detail the inhibitor's mechanism of action, isoform selectivity, recommended concentrations for various experimental setups, and detailed protocols for its application.

Introduction to this compound

This compound is a widely used pharmacological tool for the inhibition of diacylglycerol kinase activity. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a myriad of cellular processes. By inhibiting DGK, this compound leads to an accumulation of DAG, which can, in turn, modulate the activity of downstream effectors such as Protein Kinase C (PKC).

Mechanism of Action and Isoform Selectivity

This compound functions as a pan-DGK inhibitor, although it exhibits a degree of selectivity among the ten known DGK isoforms.[1] It strongly inhibits the calcium-dependent type I DGK isoforms, specifically DGKα and DGKγ.[1][2][3] Additionally, it moderately attenuates the activity of type II DGKs (δ and κ) and the type V DGKθ.[1][2][3] This semi-selective inhibition profile makes this compound a valuable tool for dissecting the roles of specific DGK isoform families in cellular signaling.

The inhibition of DGK by this compound leads to an increase in intracellular DAG levels. This accumulation of DAG can activate various downstream signaling pathways, most notably the PKC family of serine/threonine kinases.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against various DGK isoforms and its effective concentrations in different experimental models.

| Parameter | Value | Target/System | Reference |

| Pan-DGK IC50 | 300 nM | Diacylglycerol Kinase (general) | [2][3][4][5][6] |

| DGKα IC50 | 18 µM | DGKα isoform | [1] |

| Cell-based Assay EC50 | 8.6 µM | CCL2-evoked Ca2+ signaling in THP-1 monocytes | [2][3] |

| Cell Culture Conc. | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) for NO production assay | [4][7] |

| Cell Culture Conc. | 15 - 30 µM | SW480 cells for DGK activity and cell growth assays | [8] |

| In Vivo Dosage | 10 mg/kg | Mouse model of oxygen-induced retinopathy (intraperitoneal) | [8] |

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway affected by this compound. Inhibition of DGK leads to the accumulation of DAG, which in turn activates PKC and its downstream targets.

Experimental Protocols

In Vitro DGK Inhibition Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, two-step DGK assay system.[1]

Objective: To determine the in vitro inhibitory effect of this compound on specific DGK isoforms.

Materials:

-

Recombinant DGK isoforms

-

This compound (dissolved in DMSO)

-

Lipid substrate vesicles (containing DAG)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate reader for luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add the recombinant DGK isozyme.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the lipid substrate vesicles and ATP.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of DGK activity relative to the vehicle control and determine the IC50 value of this compound for each DGK isoform.

Cell-Based Assay for DGK Inhibition in Cultured Cells

This protocol provides a general framework for assessing the effect of this compound on downstream signaling in cultured cells.

Objective: To evaluate the effect of this compound on a specific cellular response mediated by DGK activity.

Materials:

-

Cell line of interest (e.g., SW480, THP-1, RASMCs)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Stimulus (e.g., growth factor, chemokine)

-

Assay-specific reagents (e.g., antibodies for Western blotting, calcium indicators)

Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Prepare working solutions of this compound in cell culture medium. It is crucial to note that this compound is lipophilic and can be sequestered by serum lipids, potentially requiring higher concentrations in serum-containing media.[8]

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-30 µM) or DMSO (vehicle control) for a specified period (e.g., 30 minutes to 24 hours), depending on the experimental design.[4][8]

-

Stimulate the cells with the appropriate agonist to induce a DGK-dependent signaling cascade.

-

Lyse the cells and analyze the desired downstream endpoints. This could include:

-

Western Blotting: To measure the phosphorylation status of downstream targets of the PKC pathway.

-

Calcium Imaging: To measure changes in intracellular calcium concentration.[2][3]

-

Nitric Oxide (NO) Measurement: To quantify NO production in the culture medium.[4][7]

-

Cell Proliferation or Viability Assays: To assess the impact on cell growth.[8]

-

-

Quantify the results and compare the effects of different this compound concentrations to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of this compound in a cell-based assay.

Concluding Remarks

This compound remains a cornerstone for investigating the multifaceted roles of DGK in cellular physiology and pathology. Its ability to modulate DAG and PA levels provides a powerful means to explore the intricacies of lipid signaling. Researchers should carefully consider its isoform selectivity and lipophilic nature when designing experiments to ensure accurate and interpretable results. The protocols and data presented here serve as a detailed guide for the effective application of this compound in diverse research settings.

References

- 1. researchgate.net [researchgate.net]